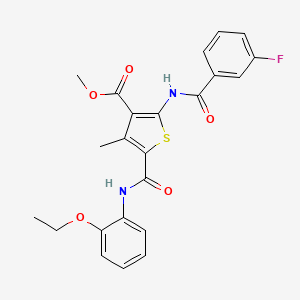![molecular formula C15H24O7 B12077996 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)
5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one is a complex organic molecule characterized by multiple dioxolane rings Dioxolanes are five-membered cyclic ethers with two oxygen atoms, often used in organic synthesis due to their stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one typically involves the condensation of glycolic acid with acetone in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) in diethyl ether. This reaction forms the dioxolane rings through a series of cyclization steps.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
The compound 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The dioxolane rings can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane rings into diols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields diols.
Substitution: Results in the formation of substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its stability and reactivity make it useful in organic synthesis, particularly in the formation of cyclic ethers and polyethers.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as scaffolds for drug design. The presence of multiple dioxolane rings may enhance the compound’s ability to interact with biological macromolecules.
Medicine
Pharmaceutical applications might include the development of new drugs with improved pharmacokinetic properties. The compound’s structure could be modified to enhance its bioavailability and target specificity.
Industry
In the industrial sector, this compound could be used in the production of polymers and resins. Its ability to form stable cyclic structures makes it valuable in materials science for creating high-performance materials.
Mecanismo De Acción
The mechanism by which 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one exerts its effects depends on its application. In chemical reactions, the dioxolane rings can act as protecting groups, stabilizing reactive intermediates. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolan-4-one
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
Uniqueness
Compared to similar compounds, 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one stands out due to its multiple dioxolane rings, which confer unique chemical properties. These rings enhance the compound’s stability and reactivity, making it particularly useful in synthetic chemistry and materials science.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C15H24O7 |
|---|---|
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C15H24O7/c1-13(2)17-7-8(18-13)9-10(20-14(3,4)19-9)11-12(16)22-15(5,6)21-11/h8-11H,7H2,1-6H3 |
Clave InChI |
YNMDDWUIMIGGQD-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)C2C(OC(O2)(C)C)C3C(=O)OC(O3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


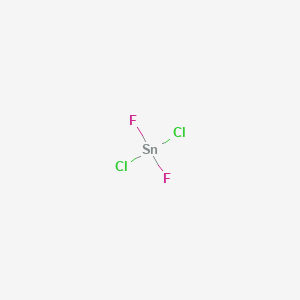
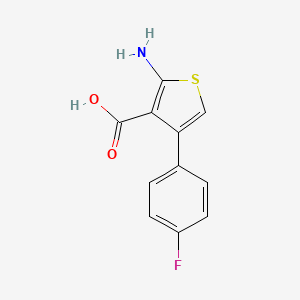
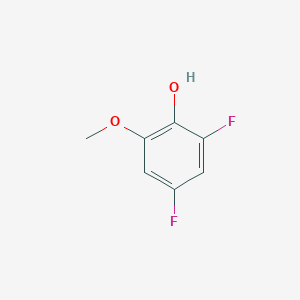

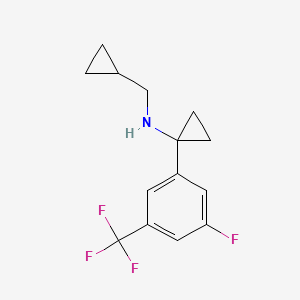

amine](/img/structure/B12077969.png)
![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)



![Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-](/img/structure/B12078008.png)

